molecular formula C13H14N2O B8697604 6-(methyloxy)-N-(phenylmethyl)-3-pyridinamine

6-(methyloxy)-N-(phenylmethyl)-3-pyridinamine

Cat. No. B8697604
M. Wt: 214.26 g/mol
InChI Key: XLFLXMQISQSIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(methyloxy)-N-(phenylmethyl)-3-pyridinamine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(methyloxy)-N-(phenylmethyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(methyloxy)-N-(phenylmethyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(methyloxy)-N-(phenylmethyl)-3-pyridinamine

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-benzyl-6-methoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-16-13-8-7-12(10-15-13)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3

InChI Key

XLFLXMQISQSIHR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-2-methoxypyridine (1.00 g, 8.06 mmol) in dichloromethane (20.0 mL) was treated with benzaldehyde (0.080 mL, 8.06 mmol) followed by stirring at ambient temperature for 20 min. The mixture was then treated with sodium cyanoborohydride (1.79 g, 8.46 mmol) followed by acetic acid (0.460 mL, 8.06) and continued stirring for 2 h. The solution was treated with water and saturated sodium hydrogen carbonate, and then extracted twice with dichloromethane. The combined organic portions were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting oil was swirled in hexanes, and a solid was filtered. The filtrate was concentrated and the title compound was obtained as a light pink solid (0.340 g, 20%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.61 (d, J=2.5 Hz, 1H), 7.28-7.41 (m, 5H), 7.01 (dd, J=8.8, 3.0 Hz, 1H), 6.62 (d, J=9.3 Hz, 1H), 4.30 (s, 2H), 3.87 (s, 3H). MS(ES+) m/e 215 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.46 mL
Type
solvent
Reaction Step Four
Name
Yield
20%

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